(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene
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Overview
Description
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connected to a benzylsulfanyl group and a phenyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-(benzylsulfanyl)aniline with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the diazene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the benzylsulfanyl group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene
- (E)-1-[2-(Ethylsulfanyl)phenyl]-2-phenyldiazene
- (E)-1-[2-(Propylsulfanyl)phenyl]-2-phenyldiazene
Uniqueness
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
101418-87-5 |
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Molecular Formula |
C19H16N2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2-benzylsulfanylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2S/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
WRGLTRQTZAKYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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